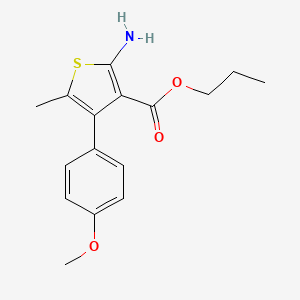

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-4-9-20-16(18)14-13(10(2)21-15(14)17)11-5-7-12(19-3)8-6-11/h5-8H,4,9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTOBRYCOKAAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 4-methoxyphenyl with a halogenated thiophene intermediate in the presence of a palladium catalyst and a base.

Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Esterification: The carboxyl group can be esterified with propanol in the presence of an acid catalyst like sulfuric acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that derivatives of thiophene compounds, including propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, exhibit promising antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for active derivatives have shown significant activity, suggesting potential for therapeutic use in treating infections.

-

Tuberculosis Treatment

- The compound has been identified as a potential inhibitor of the Mycobacterium tuberculosis enzyme Pks13, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. This mechanism presents a novel approach to combat tuberculosis, particularly in light of rising antibiotic resistance . The screening of large chemical libraries has highlighted its potential as a lead compound for developing new anti-TB drugs.

-

Cancer Research

- Preliminary studies suggest that thiophene derivatives can exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have shown activity in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the need for further exploration into their mechanisms of action and efficacy .

Antimicrobial Evaluation

In a study evaluating various thiophene derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound had a notable effect on biofilm formation and bacterial viability, underscoring its potential application in developing new antimicrobial agents .

Tuberculosis Inhibition

A comprehensive screening of over 150,000 compounds revealed that this compound could inhibit the Pks13 enzyme effectively. This finding positions the compound as a promising candidate for further development into a therapeutic agent against tuberculosis, particularly useful in cases resistant to current treatments .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other 2-aminothiophene-3-carboxylate derivatives. Key analogs include:

Key Observations:

- The ester group (propyl vs. ethyl vs. isopropyl) influences lipophilicity and bioavailability. Propyl esters generally enhance membrane permeability compared to ethyl esters.

- The aryl substituent at position 4 varies: the methoxy group (electron-donating) in the target compound may improve solubility and binding affinity compared to the hydrophobic propylphenyl group in the isopropyl analog .

- The methyl group at position 5 is conserved in two compounds, suggesting steric or electronic stabilization of the thiophene core.

Physicochemical Properties

Notes:

- The 4-methoxyphenyl group in the target compound likely enhances water solubility compared to the 4-propylphenyl group in the isopropyl analog due to polar methoxy interactions.

- Longer ester chains (e.g., propyl vs. ethyl) increase lipophilicity, favoring cellular uptake but reducing solubility.

Biological Activity

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 305.4 g/mol. The compound features several functional groups, including:

- Amino group (-NH₂)

- Carboxylate group (-COO⁻)

- Methoxy group (-OCH₃)

- Thiophene ring

These functional groups contribute to its reactivity and biological properties, making it a versatile molecule for various applications in medicinal and materials chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The amino and methoxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. For instance, docking studies suggest that the compound may interact with tubulin, affecting microtubule dynamics and cell cycle progression .

- Receptor Interaction : The thiophene ring's aromatic nature allows it to engage in π-π stacking interactions with aromatic residues in proteins, influencing various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines, with IC₅₀ values indicating effectiveness in the low micromolar range. It has been reported to arrest the cell cycle at the G2/M phase by disrupting tubulin polymerization .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which are essential for developing therapeutics targeting inflammatory diseases. Studies suggest that its structural components contribute to this activity by inhibiting pro-inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific substituents on biological activity:

| Compound | Substituent | IC₅₀ (μM) | Activity |

|---|---|---|---|

| A | -NH₂ | 0.08 | Anticancer |

| B | -OCH₃ | 12.07 | Anticancer |

| C | -S | 40 | Moderate |

In this context, the presence of the methoxy group appears to enhance the compound's potency against cancer cells compared to other derivatives lacking this substituent .

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of this compound on HeLa cells demonstrated over 90% inhibition of cell proliferation at certain concentrations. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

- Docking Simulations : Computational simulations have revealed potential binding sites for this compound on tubulin, suggesting a mechanism similar to known microtubule inhibitors like paclitaxel. These findings support further exploration into its therapeutic applications in oncology .

Q & A

What are the optimal synthetic routes for preparing Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate?

Basic Research Question

The synthesis typically involves a multi-step procedure starting with a Gewald reaction, which is widely used for 2-aminothiophene derivatives. A common approach includes:

Condensation : Reacting substituted acetophenones (e.g., 4-methoxypropiophenone) with cyanoacetate derivatives in the presence of sulfur and a base (e.g., morpholine) to form the thiophene core.

Esterification : Introducing the propyl ester group via nucleophilic substitution or transesterification under reflux conditions with propanol and acid catalysts.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to distinguish between 4- and 5-substituted isomers.

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

A combination of techniques ensures structural validation:

- Spectroscopy :

- /-NMR : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH), aminothiophene (δ ~6.5-7.5 ppm for aromatic protons), and propyl ester (δ ~4.1 ppm for CHO, δ ~1.0-1.6 ppm for CH/CH) .

- IR : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm) and amino groups (N-H stretch ~3300 cm).

- Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.